Allyl mercaptan
Description
Properties
IUPAC Name |
prop-2-ene-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKDJVNUXNQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061226 | |
| Record name | 2-Propene-1-thiol | |
| Source | EPA DSSTox | |
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Molecular Weight |
74.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid with a stench; [Sigma-Aldrich MSDS], colourless to pale yellow mobile liquid with onion-like, sweet, not pungent odour | |
| Record name | Allyl mercaptan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20165 | |
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| Record name | Allyl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
65.00 to 67.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Propene-1-thiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; miscible in alcohol, oil, and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Allyl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.888-0.930 | |
| Record name | Allyl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/131/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
524.0 [mmHg] | |
| Record name | Allyl mercaptan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
870-23-5 | |
| Record name | Allyl mercaptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl mercaptan | |
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| Record name | ALLYL MERCAPTAN | |
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| Record name | 2-Propene-1-thiol | |
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| Record name | 2-Propene-1-thiol | |
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| Record name | Prop-2-ene-1-thiol | |
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| Record name | ALLYL MERCAPTAN | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X587IBY09 | |
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| Record name | 2-Propene-1-thiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Nucleophilic Substitution (Sₙ2) of Allyl Halides
A widely employed method involves the reaction of allyl halides (e.g., allyl chloride, C₃H₅Cl) with hydrosulfide anions (HS⁻) in a polar aprotic solvent. The mechanism follows a bimolecular nucleophilic substitution (Sₙ2), where HS⁻ displaces the halide ion:
Key Parameters :
-
Solvent : Dimethylformamide (DMF) or ethanol enhances reaction kinetics.
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Temperature : Optimal yields are observed at 50–70°C.
-
Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
Challenges :
-
Competing elimination reactions may produce allyl alcohol or diallyl sulfide.
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Hydrosulfide salts (e.g., NaSH) require careful handling due to toxicity and corrosivity.
Hydrogen Sulfide Addition to Allyl Alcohol
This compound can be synthesized via acid-catalyzed addition of hydrogen sulfide (H₂S) to allyl alcohol (C₃H₆O):
Conditions :
-
Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA).
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Pressure : Elevated pressures (1–3 atm) favor H₂S solubility.
Limitations :
-
Low regioselectivity may yield mixed thiols.
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Requires stringent control over H₂S exposure due to safety hazards.
Reduction of Allyl Disulfides
Allyl disulfides (R–S–S–R), common in garlic oil, can be reduced to this compound using agents like lithium aluminium hydride (LiAlH₄):
Advantages :
-
High atom economy and minimal byproducts.
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Compatible with green chemistry principles when using catalytic hydrogenation.
Thermodynamic and Kinetic Considerations
Density functional theory (DFT) studies at the B3LYP/cc-pVQZ level provide insights into the stability and reactivity of this compound. Key descriptors include:
| Descriptor | Value (kcal/mol) | Significance |
|---|---|---|
| Bond Dissociation Enthalpy | 86.94 (S–H bond) | Indicates resistance to radical cleavage |
| Proton Affinity | 396 (aqueous) | Governs acid-base behavior in solutions |
The C–S bond in this compound exhibits greater stability compared to sulfenic acid derivatives, making it less prone to oxidative degradation.
Industrial-Scale Production Challenges
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Purification : this compound’s volatility (boiling point: 340–363 K) complicates distillation.
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Storage : Susceptibility to polymerization necessitates inert atmospheres and antioxidants.
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Environmental Impact : Byproduct management (e.g., HCl from Sₙ2 reactions) requires neutralization protocols.
Emerging Methodologies
Enzymatic Synthesis
Recent advances exploit immobilized alliinase enzymes to catalyze allicin decomposition, mimicking natural pathways in bioreactors. This approach offers:
-
Higher specificity.
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Reduced energy input.
Photochemical Thiol-Ene Reactions
UV-initiated coupling of allyl derivatives with thiols presents a solvent-free route, though scalability remains unproven.
Scientific Research Applications
Chemical Applications
Allyl mercaptan serves as a valuable reagent in organic synthesis. Its applications include:
- Synthesis of Organosulfur Compounds : It acts as a building block for more complex molecules, facilitating the creation of various organosulfur derivatives.
- Chemical Reactions : Used in reactions involving thiol groups, it can participate in nucleophilic substitutions and additions due to its reactive sulfhydryl group.
Biological Applications
This compound has been extensively studied for its biological activities:
- Histone Deacetylase Inhibition : It is recognized as a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Research indicates that this compound promotes histone acetylation, leading to increased accessibility of transcription factors to DNA, thereby influencing cell proliferation and differentiation .
- Anticancer Properties : Studies show that this compound can inhibit cholesterol synthesis in cancer cells, suggesting potential anticancer effects. In particular, it has been demonstrated to reduce the viability of Hep-G2 cells at higher concentrations while inhibiting cholesterol synthesis by up to 80% at lower concentrations .
- Antimicrobial Activity : this compound exhibits antimicrobial properties against various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Medical Applications
The therapeutic potential of this compound is being explored in several areas:
- Cancer Research : Its ability to inhibit HDACs suggests it may contribute to cancer prevention strategies by modulating gene expression related to tumor growth .
- Cholesterol Management : Given its role in inhibiting cholesterol synthesis, this compound may have implications for managing hyperlipidemia and associated cardiovascular diseases .
- Antioxidant Properties : Preliminary research indicates that this compound may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress within cells.
Industrial Applications
In addition to its biological roles, this compound has practical applications in industry:
- Flavoring Agent : Due to its strong aroma reminiscent of garlic, it is used as a flavoring agent in food products .
- Chemical Manufacturing : Its reactivity makes it useful in the production of various chemicals and materials in the chemical industry.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Chemistry | Reagent in organic synthesis | Building block for organosulfur compounds |
| Biology | HDAC inhibitor | Influences gene expression; potential anticancer effects |
| Medicine | Antimicrobial agent | Exhibits activity against bacteria and fungi |
| Cholesterol management | Inhibits cholesterol synthesis | |
| Industrial | Flavoring agent | Strong aroma used in food products |
Case Studies
-
Inhibition of Cholesterol Synthesis :
A study demonstrated that this compound inhibits cholesterol synthesis at concentrations as low as 5 µg/mL in Hep-G2 cells. The compound was shown to significantly reduce cholesterol secretion into the medium, indicating its potential use in managing cholesterol levels . -
HDAC Inhibition in Cancer Cells :
Research highlighted this compound's role as an HDAC inhibitor with significant effects on human colon cancer cells. The compound led to increased acetylation of histones and enhanced binding of transcription factors involved in tumor suppression . -
Antimicrobial Properties :
Various studies have reported this compound's effectiveness against a range of microbial pathogens, suggesting its potential application in developing new antimicrobial therapies .
Mechanism of Action
Allyl mercaptan exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter gene expression, leading to various biological effects, including the induction of apoptosis in cancer cells . The compound interacts with the active site of HDAC enzymes, preventing the deacetylation of histone proteins and thereby affecting chromatin structure and gene transcription .
Comparison with Similar Compounds
Structural Analogs: Mercaptans
Key Differences :
Garlic-Derived Organosulfur Compounds
Mechanistic Insights :
- AM is a primary metabolite of allicin and diallyl disulfide, formed via enzymatic or non-enzymatic pathways in gastric fluids .
- Diallyl disulfide outperforms AM in direct anticarcinogenic assays, but AM’s HDAC inhibition provides complementary epigenetic modulation .
Isothiocyanates and Sulfides
Functional Contrast :
- Odor Profile : AM’s sulfurous odor is distinct but often masked by dimethyl trisulfide in complex matrices .
- Bioactivity : Isothiocyanates (e.g., from mustard) show weaker HDAC inhibition compared to AM .
Research Findings and Contradictions
3.1 Detection Challenges
AM’s volatility complicates its detection in biological fluids. For instance, it was absent in human breast milk studies, likely due to analytical losses during sample preparation .
3.2 Synergistic Effects
Garlic oil’s methane-mitigating effects in ruminants are attributed to synergistic interactions between AM, diallyl sulfide, and allicin, rather than AM alone .
3.3 Divergent Anticarcinogenic Potency While diallyl disulfide shows superior tumor inhibition (90%), AM’s HDAC inhibition (IC₅₀ ~25 µM) provides a dual mechanism for cancer prevention .
Biological Activity
Allyl mercaptan (AM), a sulfur-containing compound derived from garlic (Allium sativum), has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is produced through the interaction of diallyl disulfide or allicin with cysteine. It exhibits various bioactive properties, including:
- Antioxidant Activity : AM acts as a potent radical scavenger, protecting cells from oxidative stress. This property is crucial in preventing cellular damage caused by free radicals .
- Histone Deacetylase (HDAC) Inhibition : AM has been identified as a competitive inhibitor of HDAC enzymes, particularly HDAC8. This inhibition leads to increased acetylation of histones, which is associated with gene expression regulation and cell cycle arrest in cancer cells .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Effects : AM has shown promising results in inhibiting the proliferation of various cancer cell lines. In human colon cancer cells, AM treatment resulted in the accumulation of acetylated histones and enhanced binding of transcription factors like Sp3 and p53 to the P21WAF1 gene promoter, leading to increased expression of p21 and subsequent cell cycle arrest .
- Antimicrobial Activity : Research indicates that AM possesses antibacterial properties against several pathogens. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt biofilm formation and inhibit microbial growth .
- Neuroprotective Effects : AM's antioxidant properties may extend to neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases by mitigating oxidative stress .
Case Study 1: HDAC Inhibition in Cancer Cells
A study conducted by Nian et al. (2009) demonstrated that this compound was the most potent HDAC inhibitor among various organosulfur compounds tested. The study revealed that AM treatment led to significant growth inhibition in HT29 human colon adenocarcinoma cells through a mechanism involving p21WAF1-mediated cell cycle arrest .
Case Study 2: Antioxidant Activity
In a comparative analysis using density functional theory (DFT), AM was shown to possess strong radical scavenging capabilities, making it a candidate for use in food preservation and cosmetic formulations due to its ability to protect against oxidative degradation .
Data Summary
Chemical Reactions Analysis
Polymerization of Allyl Mercaptan
Polythioether Formation this compound can undergo poly-self-addition to form polythioether addition products, specifically alpha-mercapto-omega-allyl-polytrimethylenethioethers . These polythioethers can have number average molecular weights ranging from approximately 296 to 50,000 .
Process Initiation The additions are typically promoted or initiated by heat, irradiation, or chemical free radical catalysts . The polythioethers formed can be modified and crosslinked into vulcanizates . The polymerization process often involves two steps, proceeding through an (allyl mercapto)-trimethylene-mercaptoapropane thiol intermediate .
Reaction Conditions According to a patent document, a monomeric allylic thiol, represented by the general formula where R is either hydrogen or a methyl radical, reacts under mild conditions, such as standing at room temperature, for a short period to produce a dimer in substantial yield .
Dimer Purification The resulting dimer can be purified using conventional distillation techniques and further polymerized or copolymerized under more stringent free radical initiation conditions . This process eliminates the need for an essentially pure allylic mercaptan monomer in the initial polymerization step .
Alternative Dimer Production The dimer of this compound can also be produced by reacting allene with a molar excess of hydrogen sulfide to form trimethylene dithiol, which is then reacted with an excess amount of allene .
Reaction Representation The reactions can be represented by the following equations, where R is either a hydrogen or methyl radical, and n varies from 3 to 600, preferably from 5 to 100 :
Reaction Environment The process for producing polythioether addition products can be conducted in bulk (absence of a diluent), in the presence of inert solvents, or using water emulsion techniques . Low molecular weight polythioether products suitable as a base component in mastic compositions can be prepared efficiently using bulk polymerization techniques . When higher molecular weight materials are desired, the second-stage addition reaction is preferably carried out in the presence of an inert solvent or with a water-surfactant emulsion system .
Solvents Useful inert solvents include saturated aliphatic hydrocarbons, halogenated saturated aliphatic hydrocarbons, aliphatic ethers, and aliphatic thioethers . Examples of such solvents include pentane, cyclohexane, dimethyl sulfide, and diethyl sulfide . Aromatic hydrocarbons as solvents may lead to reduced reaction rates and undesirable side reactions .
Temperature In the first step, involving the dimerization of the allylic mercaptan reagent, the temperature during the reaction should be maintained at about 0°C, preferably -80 to 80°C, for 5 minutes to 12 hours, or preferably 10 minutes to 6 hours, in the case of bulk addition reactions . Similar conditions should be used when the dimer is formed in the presence of a solvent.
Antioxidant and Radical Scavenging Activity
Antiradical Activity this compound (AM) may play a crucial role in deactivating free radicals due to its chemical stability and potential for polymerization, preserving the antiradical activity of the S-H group .
Radical Scavenging Mechanisms Studies have explored the antiradical activity of PSA in water, considering radical adduct formation (RAF), hydrogen atom transfer (HAT), and single electron transfer (SET) mechanisms. The abstraction of hydrogen from the hydroxyl moiety is the primary reaction channel, making PSA highly reactive toward HOO- radicals .
SPLET Mechanism In a water medium, the sequential proton loss electron transfer (SPLET) is the dominant free radical scavenging mechanism for both PSA and AM. For AM in a vacuum (benzene), the deactivation of free radicals occurs via the HAT scenario .
Impact of Substituents Aryl substituents have a marginal influence on the S-H activity but significantly affect the activity of the O-H moiety due to the conjugation of bonds in the benzene ring and the propene chain, weakening the O-H bond .
Inhibition of HDAC Activity
HDAC Inhibition Allyl sulphides derived from Allium sativum L. (garlic) inhibit Histone Deacetylase (HDAC) activity in cancer cells . Metabolites of organo-sulphur this compound (AM), such as organo-selenium compound β-methylselenopyruvate (MSP) and α-keto-γ-methylselenobutyrate (KMSB), exhibit better HDAC inhibitory activity than native compounds .
Mechanism Computational studies suggest that these metabolites fit into the active site of HDAC enzymes and chelate catalytic Zn2+ via a sulfhydryl group (AM) or keto acid group (MSP and KMSB) . These compounds induce cell cycle arrest and apoptosis via a p21WAF1-mediated mechanism in human colon cancer cells .
Q & A
Q. What are the common analytical methods for detecting and quantifying Allyl mercaptan in biological samples?
this compound (AM) is highly volatile, requiring specialized analytical approaches. Gas chromatography-mass spectrometry (GC-MS) is widely used, but sample preparation must minimize volatilization losses. For instance, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS effectively captures sulfur compounds in garlic sprouts . Sensor arrays, such as nanosheet-type tin oxide gas sensors, offer real-time detection with high selectivity for AM, leveraging principal component analysis (PCA) to interpret signal responses . However, studies detecting AM in human breast milk highlight methodological challenges; rapid conversion or volatilization during sample processing may necessitate stable isotope dilution assays to improve accuracy .
Q. How does this compound contribute to the volatile profile of Allium species during different growth stages?
In garlic sprouts, AM is a key sulfur compound whose relative content varies with sprouting time. GC-MS analyses reveal that sulfur compounds decline overall during sprouting, but AM persists as a common marker due to its role in flavor and odor. For example, in Allium scorodoprasum, AM constitutes 4.9% of total volatiles, compared to <0.1% in garlic, suggesting species-specific biosynthesis pathways . Experimental designs should track temporal changes using controlled sprouting conditions and validate findings with OPLS-DA models to distinguish growth-stage-specific volatiles .
Q. What are the primary metabolic pathways involving this compound in mammalian systems?
In vivo studies in rats show that orally administered diallyl disulfide (DADS) is metabolized into AM, allyl methyl sulfide (AMS), and oxidized derivatives (AMSO/AMSO₂). Peak metabolite concentrations occur 48–72 hours post-administration, with urinary excretion limited to AMSO/AMSO₂ . Methodologically, gas chromatography coupled with mass spectrometry (GC-MS) is critical for tracing these metabolites, though AM’s volatility requires immediate sample stabilization (e.g., derivatization or cryogenic storage) .
Advanced Research Questions
Q. How can researchers address discrepancies in detecting this compound and its metabolites across studies?
Contradictory results, such as the absence of AM in human breast milk despite its presence in rodent models, underscore methodological variability . Key strategies include:
- Stable isotope dilution assays : Mitigate volatility-related losses by using deuterated AM standards .
- Controlled abiotic degradation studies : Monitor AM stability under experimental conditions (e.g., pH, temperature) to identify degradation products like diallyl disulfide .
- Multi-method validation : Cross-validate findings using GC-MS, sensor arrays, and HPLC to account for matrix effects .
Q. What experimental approaches are used to study this compound's interaction with enzymes like AsFMO in garlic biosynthesis?
The flavin-dependent monooxygenase AsFMO exhibits substrate specificity for AM over S-allyl-l-cysteine (SAC). Steady-state kinetic assays using NADPH as a cofactor reveal a Kₘ of ∼2 µM for AM, while rapid-reaction kinetics quantify tight NADPH binding (∼2 µM affinity) . Structural characterization (e.g., X-ray crystallography) and site-directed mutagenesis can identify active-site residues critical for AM oxidation. Contrasting historical hypotheses, these findings necessitate revisiting garlic allicin biosynthesis pathways .
Q. What methodological considerations are critical when designing experiments to assess this compound's stability and reactivity?
AM degrades abiotically via exponential decay (half-life: ~2 days), forming allyl alcohol and sulfides . Experimental protocols must:
- Prevent volatilization : Use sealed reaction vessels and inert atmospheres (N₂/Ar).
- Monitor degradation products : Employ GC-MS or IR spectroscopy to track intermediates like diallyl disulfide .
- Standardize reducing agents : Cysteine in growth media reacts with AM, forming S-allyl mercaptocysteine, which complicates quantification .
Q. How does this compound inhibit HDAC activity, and what experimental models validate this mechanism?
AM acts as a competitive histone deacetylase (HDAC) inhibitor, inducing hyperacetylation of H3K9/14 in colon and cervical cancer cells. In vitro assays using recombinant HDAC enzymes and cellular models (e.g., Hep-G2 cells) demonstrate IC₅₀ values at µM concentrations . Mechanistic studies combine chromatin immunoprecipitation (ChIP) and luciferase reporter assays to show AM-enhanced Sp3/p53 binding to the p21 promoter, upregulating this tumor suppressor . Dose-response curves and siRNA knockdowns further validate specificity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
